molecular formula C16H12FN3O2S B2571148 2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886918-84-9

2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2571148
CAS No.: 886918-84-9
M. Wt: 329.35
InChI Key: XRDYNPMCRHMCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides. This compound features a 1,3,4-oxadiazole ring as a central scaffold, substituted at the 5-position with a 4-(methylsulfanyl)phenyl group and at the 2-position with a 2-fluorobenzamide moiety. The integration of the fluorine atom and the methylsulfanyl group are key modulators of the compound's lipophilicity, electronic characteristics, and potential for target binding, making it a valuable scaffold in medicinal chemistry research. While specific biological data for this compound is not available in the public domain, studies on closely related structural analogs provide strong evidence for the research value of this chemotype. N-(1,3,4-Oxadiazol-2-yl)benzamides have been identified in scientific literature as a privileged scaffold for the development of antibacterial agents, showing potent activity against a range of drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The mechanism of action for these analogs can be multi-targeting, with studies indicating potential inhibition of essential bacterial processes. Some oxadiazole-based benzamides are known to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus by targeting proteins like PgcA and PgsA , while others have been shown to regulate menaquinone biosynthesis, bacterial membrane depolarization, and siderophore biosynthesis, leading to iron starvation and bacterial cell death . The specific biological activity is highly dependent on the substitution pattern on the benzamide and phenyl rings, positioning this compound as a candidate for further investigation in antibacterial discovery programs. This product is provided for non-human research purposes only. It is strictly not for diagnostic, therapeutic, or veterinary use, nor for human consumption.

Properties

IUPAC Name

2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-11-8-6-10(7-9-11)15-19-20-16(22-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYNPMCRHMCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-(methylsulfanyl)phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The fluorine atom and oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methylsulfanyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of compounds closely related to 2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide:

Compound Name / ID Core Structure Substituents (Oxadiazole 5-position) Benzamide Modifications Biological Activity Reference
Target Compound 1,3,4-oxadiazole 4-(methylsulfanyl)phenyl 2-fluoro substitution Not reported in evidence
LMM5 () 1,3,4-oxadiazole 4-methoxyphenylmethyl 4-[benzyl(methyl)sulfamoyl]benzamide Antifungal (C. albicans)
LMM11 () 1,3,4-oxadiazole Furan-2-yl 4-[cyclohexyl(ethyl)sulfamoyl]benzamide Antifungal (C. albicans)
CDD-934506 () 1,3,4-oxadiazole 4-methoxyphenyl 2-sulfanyl-N-(4-nitrophenyl)acetamide Antibacterial (M. tuberculosis)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () 1,3,4-oxadiazole 4-fluorophenyl 4-[benzyl(ethyl)sulfamoyl]benzamide Not reported
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide () 1,3,4-oxadiazole 4-(ethylthio)phenyl Sulfonylbenzamide Carbonic anhydrase II inhibition

Key Observations

The 2-fluoro substitution on the benzamide could influence binding affinity through steric and electronic effects, analogous to the 4-fluoro group in ’s compound .

Biological Activity Trends: LMM5 and LMM11 demonstrate antifungal activity against C. albicans, likely via thioredoxin reductase inhibition . The sulfonylbenzamide derivative in inhibits human carbonic anhydrase II (hCA II), highlighting the role of sulfonamide/sulfonyl groups in enzyme targeting .

’s triazole synthesis (via hydrazinecarbothioamide cyclization) provides indirect insights into heterocyclic ring formation .

Biological Activity

The compound 2-fluoro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel derivative belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14FN3SO\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{S}\text{O}

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation.

A study on related oxadiazole derivatives demonstrated that they could induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . The specific analogue of interest was noted for its ability to inhibit RET kinase activity, a target in certain cancers, suggesting that our compound may share similar mechanisms .

Antimicrobial Activity

Compounds containing oxadiazole moieties have also been evaluated for their antimicrobial properties. In vitro tests showed that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Study 1: Anticancer Activity

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The compound this compound was found to have an IC50 value comparable to standard chemotherapeutics like doxorubicin in inhibiting the growth of A-431 cells (human epidermoid carcinoma) and HT29 cells (colorectal cancer) .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives. The compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .

Data Summary

Activity IC50/Effect Target Reference
Anticancer (A-431)Comparable to doxorubicinApoptosis pathways
Antimicrobial (S. aureus)Lower MIC than standard antibioticsBacterial membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.